molecular formula C9H11LiN2O2 B2633084 Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197054-10-5

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate

Cat. No. B2633084
CAS RN: 2197054-10-5
M. Wt: 186.14
InChI Key: JRXHJOLQVGYBFG-UHFFFAOYSA-M
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Description

“Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate” is a chemical compound with the molecular formula C9H11LiN2O2 . It is related to 4-Dimethylaminopyridine (DMAP), a derivative of pyridine, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Complex Synthesis and Photophysical Properties

One area of research involves the synthesis of cyclopalladated complexes using palladium acetate in acetic acid with pyridine- and chloro-coordinated cyclometallated complexes, leading to the investigation of photophysical properties in solution and solid-state. These complexes exhibit absorption and fluorescence emission in solution at room temperature, highlighting their potential in photophysical applications (Mancilha et al., 2011).

Ligand Synthesis and Metal Complexation

Research has also focused on the synthesis of heteroscorpionate ligands in the form of lithium derivatives, leading to the creation of complexes with titanium and zirconium. This work is significant in the field of inorganic chemistry, providing insights into the structural characteristics and the potential for developing new materials or catalysts (Otero et al., 2007).

Cytotoxicity Studies in Anticancer Agents

The compound has been used in the synthesis and cytotoxicity studies of new (dimethylamino)-functionalized and 7-azaindole-substituted 'titanocene' anticancer agents. The study demonstrates the potential therapeutic applications of these complexes, with one compound showing near equivalence in cytotoxicity to cisplatin (Hogan et al., 2008).

Catalysis and Polymerization

The compound has also been involved in the synthesis of metal complexes with a focus on ethylene polymerization behaviors, particularly in the creation of polyethylenes with broad molecular weight distributions. This research could be highly relevant in the field of industrial chemistry and materials science, particularly in the development of new catalysts or polymeric materials (Duan et al., 2012).

properties

IUPAC Name

lithium;2-[3-(dimethylamino)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-5-10-7(8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXHJOLQVGYBFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(C)C1=C(N=CC=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate

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